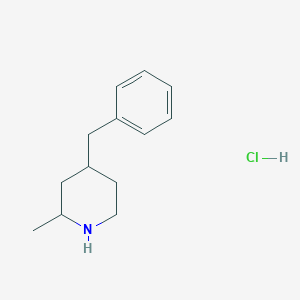

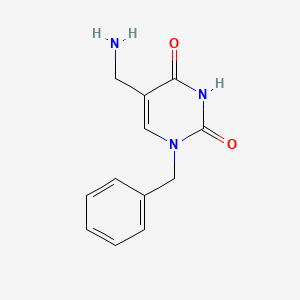

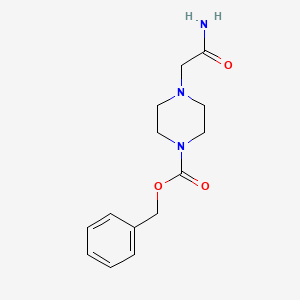

(2S)-1-(2-Fluoroethyl)-2-azetidinecarboxylic acid methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl fluoroacetate (MFA) is an extremely toxic methyl ester of fluoroacetic acid. It is a colorless, odorless liquid at room temperature. It is used as a laboratory chemical and as a rodenticide .

Synthesis Analysis

Methyl fluoroacetate was first synthesized in 1896 by the Belgian chemist Swart by reacting methyl iodoacetate with silver fluoride. It can also be synthesized by reacting methyl chloroacetate with potassium fluoride . Another synthesis method involves a Cu (I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .

Chemical Reactions Analysis

The hydrolysis of Methyl Methanoate is a first-order reaction with respect to the ester within the acid-catalyzed hydrolysis reaction . The rate of reaction depends on the ester concentration .

Applications De Recherche Scientifique

Efficient Synthesis Routes

- Efficient Route to (S)-Azetidine-2-carboxylic Acid : A study by Futamura et al. (2005) demonstrated an efficient method to synthesize (S)-azetidine-2-carboxylic acid, which is structurally related to (2S)-1-(2-Fluoroethyl)-2-azetidinecarboxylic acid methyl ester. This method involved a five-step process with a high enantiomeric excess, indicating potential for efficient synthesis of related compounds (Futamura et al., 2005).

Chemical Modification and Derivatives

- Amino Acid-Azetidine Chimeras : Sajjadi and Lubell (2008) synthesized azetidine-2-carboxylic acid (Aze) analogs with various heteroatomic side chains. These chimeras, designed for studying the influence of conformation on peptide activity, could provide insights into modifying (2S)-1-(2-Fluoroethyl)-2-azetidinecarboxylic acid methyl ester for similar applications (Sajjadi & Lubell, 2008).

Stereospecific Synthesis

- Base-promoted Diastereoselective α-Alkylation : Tayama et al. (2018) explored the α-alkylation of N-((S)-1-phenylethyl)azetidine-2-carboxylic acid esters. This study presents a method for producing optically active α-substituted azetidine-2-carboxylic acid esters, potentially applicable to the synthesis of related compounds like (2S)-1-(2-Fluoroethyl)-2-azetidinecarboxylic acid methyl ester (Tayama et al., 2018).

Radiolabeling and Imaging Applications

- Click Labeling for Radiolabeling : Zhou et al. (2012) discussed click labeling using 2-[¹⁸F]fluoroethyl azide for radiolabeling small molecules and peptides. This method may be adaptable for the radiolabeling of (2S)-1-(2-Fluoroethyl)-2-azetidinecarboxylic acid methyl ester for imaging and diagnostic purposes (Zhou et al., 2012).

Potential in Medicinal Chemistry

- Homologation of Boronic Esters : Fawcett et al. (2019) presented a method for the modular synthesis of azetidines, highlighting their significance in medicinal chemistry. This methodology could be explored for creating derivatives of (2S)-1-(2-Fluoroethyl)-2-azetidinecarboxylic acid methyl ester for potential pharmaceutical applications (Fawcett et al., 2019).

Configurational Analysis

- Chiral Derivatizing Agent : Hamman et al. (1991) used 2-fluoro-2 phenylacetic acid as a chiral derivatizing agent for configurational determination. This approach could be relevant for studying the stereochemistry of (2S)-1-(2-Fluoroethyl)-2-azetidinecarboxylic acid methyl ester (Hamman et al., 1991).

Propriétés

IUPAC Name |

methyl (2S)-1-(2-fluoroethyl)azetidine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12FNO2/c1-11-7(10)6-2-4-9(6)5-3-8/h6H,2-5H2,1H3/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWJBLNRWWBKFAL-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN1CCF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCN1CCF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (2S)-1-(2-fluoroethyl)azetidine-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[2-(methoxyamino)ethyl]carbamate](/img/structure/B1381692.png)

![Benzoic acid, 4-[[bis[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]-, methyl ester](/img/structure/B1381699.png)